4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
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Overview
Description
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 1-methyl-1H-pyrazol-3-yl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups such as amines, ethers, or thioethers.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Reduction Reactions: Reduced derivatives with modified functional groups.
Scientific Research Applications
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound may also participate in various biochemical pathways, resulting in specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-oxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical and biological properties. Its chloromethyl group also provides a reactive site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-(1-methylpyrazol-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJJOBSBFNZPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1491508-77-0 |
Source
|
Record name | 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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